Sodium Valproate

Description

Properties

IUPAC Name |

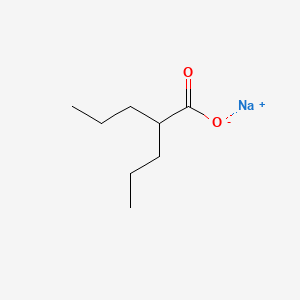

sodium;2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQFSUDEHCCHBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037072 | |

| Record name | Sodium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-66-5 | |

| Record name | Valproate sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium valproate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALPROATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VOM6GYJ0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Sodium Valproate in Neuronal Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium valproate (VPA), a branched-chain carboxylic acid, is a widely prescribed therapeutic agent for epilepsy and bipolar disorder. Its efficacy is attributed to a complex and multifaceted mechanism of action within the central nervous system. In neuronal cultures, VPA exerts its influence through the modulation of ion channels, enhancement of inhibitory neurotransmission, epigenetic regulation via histone deacetylase (HDAC) inhibition, and interaction with key intracellular signaling pathways. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Electrophysiological Effects: Modulation of Neuronal Excitability

This compound directly impacts the electrophysiological properties of neurons, primarily by targeting voltage-gated ion channels and enhancing GABAergic inhibition. These actions collectively reduce neuronal hyperexcitability, a hallmark of epileptic seizures.

Inhibition of Voltage-Gated Sodium Channels

VPA has been shown to attenuate high-frequency repetitive firing of action potentials in cultured neurons.[1] This effect is achieved through the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[2][3] By binding to the voltage sensor region of these channels, VPA interferes with the influx of sodium ions, thereby reducing sustained neuronal firing.[3][4]

Enhancement of GABAergic Neurotransmission

A cornerstone of VPA's mechanism is its potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). VPA increases GABA levels in the brain by inhibiting GABA transaminase, the enzyme responsible for its degradation. Furthermore, VPA can enhance the postsynaptic response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. Some studies also suggest that VPA can augment the phosphorylation of the GABA-A receptor γ2 subunit, a process mediated by Protein Kinase C (PKC), which may contribute to its neuroprotective effects.

Quantitative Data on Electrophysiological Effects of this compound

| Parameter | Cell Type | VPA Concentration | Effect | Reference |

| High-Frequency Repetitive Firing | Mouse central neurons | 6-200 µM | Limitation of sustained repetitive firing | |

| Sodium Current | Rat hippocampal neurons | 1 mM | Reduction of fast and transient inward Na+ currents | |

| GABA-induced Inhibition | Rat cerebral cortex neurons | 30, 50, 100 nA (microiontophoresis) | Dose-related enhancement of GABA inhibition | |

| Action Potential Frequency | Rat hippocampal neurons | 50 mg/l | Decrease in epileptiform discharge frequency |

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

Beyond its direct effects on neuronal excitability, this compound acts as a broad-spectrum inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more open chromatin structure that allows for the transcription of various genes. This epigenetic mechanism is thought to underlie some of the long-term therapeutic and neuroprotective effects of VPA.

VPA's HDAC inhibitory activity leads to the altered expression of numerous genes involved in neuronal survival, differentiation, and plasticity. For instance, VPA has been shown to upregulate the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and to modulate the expression of genes involved in apoptosis and cell cycle regulation.

Quantitative Data on VPA-Induced Gene Expression Changes

| Gene | Cell Type | VPA Concentration | Fold Change/Effect | Reference |

| Brain-Derived Neurotrophic Factor (BDNF) | Rat cortical neurons | Not specified | Upregulation of mRNA expression | |

| GABA(A) Receptor α4 subunit | Rat cortical neurons | Not specified | Upregulation of mRNA expression | |

| GAD65 and GAD67 | Rat cortical neurons | Not specified | Downregulation of mRNA expression | |

| K+/Cl- co-transporter KCC2 | Rat cortical neurons | Not specified | Downregulation of mRNA expression | |

| Heat Shock Protein 70 (HSP70) | Cultured neurons | Not specified | Induction of expression |

Modulation of Intracellular Signaling Pathways

This compound influences several key intracellular signaling cascades that are critical for neuronal function, survival, and plasticity.

ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell growth, differentiation, and survival. VPA has been shown to activate the ERK/MAPK pathway in cortical neurons, leading to the phosphorylation of ERK1/2. This activation is thought to contribute to the neurotrophic and neuroprotective effects of VPA, promoting neuronal growth and neurogenesis.

Protein Kinase C (PKC) Pathway

The Protein Kinase C (PKC) signaling pathway is involved in a wide range of cellular processes, including neurotransmitter release and receptor modulation. VPA has been shown to enhance the PKC-dependent phosphorylation of the GABA-A receptor γ2 subunit at serine 327. This phosphorylation event is implicated in the neuroprotective effects of VPA against neuronal apoptosis.

Experimental Protocols

Whole-Cell Patch Clamp Recording in Cultured Neurons

This protocol is a generalized procedure for recording ionic currents and membrane potentials from cultured neurons. Specific parameters may need to be optimized for different neuronal types and experimental conditions.

Materials:

-

Cultured neurons on coverslips

-

Recording chamber

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries

-

Microelectrode puller

-

Artificial cerebrospinal fluid (ACSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, 10 mM glucose, bubbled with 95% O2/5% CO2.

-

Internal solution (for K+ currents): 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.3.

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with ACSF at a rate of 1.5-2 mL/min.

-

Pull a glass micropipette using a puller to achieve a resistance of 3-7 MΩ when filled with the internal solution.

-

Mount the pipette on the micromanipulator and apply positive pressure.

-

Under visual guidance (microscope), lower the pipette towards a target neuron.

-

Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

For voltage-clamp recordings, hold the membrane potential at a desired level (e.g., -70 mV) and record synaptic currents.

-

For current-clamp recordings, inject current to elicit action potentials and measure changes in membrane potential.

-

Apply this compound at the desired concentration to the perfusion solution and record the effects.

TUNEL Assay for Neuronal Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.

Materials:

-

Cultured neurons on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Treat neuronal cultures with this compound and/or an apoptotic stimulus.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 5-10 minutes.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Western Blot for Phospho-ERK and GABAAR γ2

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps for detecting the phosphorylated form of ERK and the γ2 subunit of the GABA-A receptor.

Materials:

-

Neuronal cell lysates

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GABAAR γ2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated neuronal cultures and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For phospho-proteins, it is common to strip the membrane and re-probe with an antibody against the total protein to normalize the signal.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex interactions of this compound within the neuron, the following diagrams illustrate key signaling pathways and experimental workflows.

Caption: VPA enhances GABAergic inhibition.

Caption: VPA's role as an HDAC inhibitor.

Caption: VPA activates the ERK/MAPK pathway.

Caption: General experimental workflow.

References

- 1. Effects of valproate sodium on extracellular signal-regulated kinase 1/2 phosphorylation following hippocampal neuronal epileptiform discharge in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Sodium Valproate: A Technical Guide to its Function as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium valproate (VPA), a long-established anti-epileptic drug, has garnered significant attention for its role as a histone deacetylase (HDAC) inhibitor. This activity underlies its therapeutic potential in a range of diseases, most notably in oncology. By modifying the epigenetic landscape of cells, VPA can induce changes in gene expression, leading to cell cycle arrest, differentiation, and apoptosis. This technical guide provides an in-depth overview of VPA's function as an HDAC inhibitor, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Mechanism of Action

Valproic acid directly inhibits the activity of Class I and IIa histone deacetylases.[1] The primary mechanism of VPA's HDAC inhibitory function is believed to be its chelation of the zinc ion within the active site of these enzymes, which is crucial for their catalytic activity. This inhibition leads to an accumulation of acetylated histones, particularly at lysine residues on the N-terminal tails of histones H3 and H4.[2][3] The increased acetylation neutralizes the positive charge of the histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, thereby altering gene expression patterns.[4] Notably, VPA has also been shown to induce the proteasomal degradation of HDAC2, adding another layer to its regulatory effects.[5] While HDAC inhibition is a major mechanism, some of VPA's effects on gene expression may occur through HDAC-independent pathways.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (VPA) against Histone Deacetylase (HDAC) Isoforms

| HDAC Isoform | IC50 Value (mM) | Cell Line/System | Reference |

| Class I | |||

| HDAC1 | 0.4 | Recombinant Human | |

| HDAC2 | 0.5 - 1.0 | F9 teratocarcinoma cells | |

| HDAC3 | ~1.0 | Recombinant Human | |

| HDAC8 | >10 | Recombinant Human | |

| Class IIa | |||

| HDAC4 | 1.0 - 1.5 | Recombinant Human | |

| HDAC5 | 1.0 - 1.5 | F9 teratocarcinoma cells | |

| HDAC7 | 1.0 - 1.5 | Recombinant Human | |

| HDAC9 | >10 | Recombinant Human | |

| Class IIb | |||

| HDAC6 | No significant inhibition | Recombinant Human | |

| HDAC10 | No significant inhibition | Recombinant Human |

Table 2: Summary of VPA-Induced Gene Expression Changes

| Gene | Direction of Change | Cellular Process | Reference |

| p21 (CDKN1A) | Upregulated | Cell cycle arrest | |

| Gelsolin | Upregulated | Apoptosis, Cytoskeletal remodeling | |

| Bcl-2 | Upregulated | Anti-apoptosis | |

| c-Myc | Downregulated | Cell proliferation, Oncogenesis | |

| WFS1 | Upregulated | Endoplasmic reticulum stress response | |

| GRP78, GRP94 | Upregulated | Endoplasmic reticulum stress response | |

| Adiponectin | Downregulated | Metabolism |

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol describes a common method to measure HDAC activity in the presence of VPA using a commercially available fluorometric assay kit.

Materials:

-

HDAC Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

This compound (VPA) stock solution

-

Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

-

Recombinant human HDAC enzyme or nuclear extract from cells

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of VPA in HDAC Assay Buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

HDAC Assay Buffer to a final volume of 50 µL.

-

VPA solution or vehicle control.

-

Recombinant HDAC enzyme or nuclear extract.

-

-

Inhibitor Incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow VPA to interact with the HDAC enzyme.

-

Substrate Addition: Add the fluorogenic HDAC substrate to each well.

-

Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Add the developer solution to each well and incubate at 37°C for 15-30 minutes.

-

Measurement: Read the fluorescence intensity using a fluorometric plate reader.

-

Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percentage of HDAC inhibition for each VPA concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the VPA concentration.

Western Blot Analysis of Histone Acetylation

This protocol outlines the steps to detect changes in histone H3 and H4 acetylation in cells treated with VPA.

Materials:

-

Cell culture medium and supplements

-

This compound (VPA)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-acetyl-Histone H3 (e.g., rabbit polyclonal)

-

Anti-acetyl-Histone H4 (e.g., rabbit polyclonal)

-

Anti-Histone H3 (as a loading control)

-

Anti-β-actin (as a loading control)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of VPA or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone or β-actin levels.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Figure 1: Mechanism of VPA-induced changes in gene expression.

Figure 2: VPA's influence on the Wnt/β-catenin signaling pathway.

Experimental Workflow Diagram

Figure 3: Workflow for Western blot analysis of histone acetylation.

Conclusion

This compound's role as a histone deacetylase inhibitor has opened up new avenues for its therapeutic application beyond epilepsy. Its ability to remodel chromatin and alter gene expression provides a powerful mechanism to influence cellular processes involved in various diseases, particularly cancer. This technical guide offers a foundational understanding for researchers and drug development professionals, providing the necessary data, protocols, and pathway diagrams to facilitate further investigation into the therapeutic potential of VPA and other HDAC inhibitors. As research continues, a deeper understanding of the specific downstream effects of VPA-mediated HDAC inhibition will be crucial for the development of more targeted and effective therapies.

References

- 1. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrative genomics reveals pathogenic mediator of valproate-induced neurodevelopmental disability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Valproate's Effect on Voltage-Gated Sodium Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sodium Valproate (Valproic Acid, VPA) is a cornerstone therapeutic agent for epilepsy and bipolar disorder, with a complex pharmacological profile.[1][2] While its mechanisms are multifaceted—involving the enhancement of GABAergic inhibition and histone deacetylase inhibition—a core component of its anticonvulsant activity stems from the direct modulation of voltage-gated sodium channels (VGSCs).[3][4] This guide provides a detailed examination of VPA's interaction with VGSCs, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms and workflows. Unlike classic anticonvulsants that block the channel pore, VPA exhibits a distinct modality, binding to the voltage sensor domain to influence channel gating and reduce neuronal hyperexcitability.[5]

Core Mechanism of Action at the Voltage-Gated Sodium Channel

VPA's interaction with VGSCs is not one of simple pore blockage. Instead, it modulates channel function through a more subtle, allosteric mechanism.

-

Binding Site: Biophysical and computational studies have demonstrated that VPA binds to the voltage sensor domain (VSD) of the sodium channel, a region distinct from the central pore where many other anticonvulsants act. This interaction with the VSD is crucial to its modulatory effects.

-

Channel Destabilization: In contrast to other channel-blocking drugs that typically increase the thermal stability of the sodium channel, VPA has been shown to destabilize the channel structure. This effect is specific to the full-length channel and is not observed in pore-only constructs, further supporting the VSD as the primary interaction site.

-

Functional Consequences: The binding of VPA to the VSD and subsequent conformational changes result in:

-

Limitation of Sustained Repetitive Firing: VPA effectively reduces the ability of neurons to fire high-frequency action potentials, a hallmark of seizure activity. This effect is both use- and voltage-dependent.

-

Enhanced Inactivation: VPA influences the inactivation rates of the channel, promoting entry into or stabilizing the inactivated state. This reduces the number of channels available to open upon depolarization.

-

Reduction of Na+ Current: By modulating channel gating, VPA reduces the fast and transient inward sodium currents that are essential for the initiation and propagation of action potentials.

-

Quantitative Data and Electrophysiological Effects

The effects of this compound on VGSCs have been quantified across various experimental paradigms. The data highlights a concentration-dependent inhibition and modulation of channel kinetics.

| Parameter | Channel/Preparation | Value / Effect | Concentration | Reference |

| IC₅₀ | Human Cardiac Naᵥ1.5 | 2022 ± 25 µM | 2 mM | |

| Na⁺ Current Reduction | Nodal Membrane (Xenopus laevis) | 54% reduction | 2.4 mM | |

| Steady-State Inactivation | Human Cardiac Naᵥ1.5 | Hyperpolarizing shift (V₁/₂ from -92.7 to -99.0 mV) | 2 mM | |

| Recovery from Inactivation | Human Cardiac Naᵥ1.5 | Mild delay (τf from 11.3 to 17.5 ms) | 2 mM | |

| Therapeutic Range (Total) | Human Blood | 50-100 mcg/mL (approx. 350-700 µM) | N/A | |

| Therapeutic Range (Unbound) | Human Blood | 35-105 µM | N/A |

| Parameter | Preparation | Effect | VPA Concentration | Duration | Reference |

| Na⁺ Channel α-subunit mRNA | Bovine Adrenal Chromaffin Cells | 1.6-fold increase | 0.6 mM | 72 h | |

| Na⁺ Channel β₁-subunit mRNA | Bovine Adrenal Chromaffin Cells | 1.8-fold increase | 0.6 mM | 72 h | |

| [³H]saxitoxin binding | Bovine Adrenal Chromaffin Cells | 1.4-fold increase | 0.6 mM | >24 h |

Experimental Protocols

The characterization of VPA's effects on VGSCs relies on a combination of electrophysiological, biophysical, and computational techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the effect of VPA on ionic currents through VGSCs.

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are commonly used. These cells are transiently transfected with plasmids encoding the specific human VGSC α-subunit (e.g., Naᵥ1.2, Naᵥ1.5) to be studied.

-

Recording Configuration: The whole-cell configuration is established by using a glass micropipette to form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane and then rupturing the membrane patch to gain electrical access to the cell's interior.

-

Solutions:

-

Internal (Pipette) Solution: Typically contains (in mM): CsF, CsCl, EGTA, HEPES, and NaCl, with the pH adjusted to ~7.2. Cesium is used to block potassium channels.

-

External (Bath) Solution: Typically contains (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and Glucose, with the pH adjusted to ~7.4.

-

-

Voltage Protocol: To assess state-dependent block, specific voltage protocols are applied:

-

Holding Potential: Cells are held at a negative potential where most channels are in a resting state (e.g., -120 mV to -180 mV).

-

Depolarizing Pulse: A train of short depolarizing pulses (e.g., to -20 mV for 50 ms at a frequency of 0.2 Hz) is applied to elicit sodium currents.

-

Drug Application: Baseline currents are recorded, after which VPA is perfused into the external solution at various concentrations.

-

Post-Drug Recording: The same voltage protocol is applied in the presence of VPA to measure the degree of current inhibition.

-

Inactivation Analysis: To study effects on steady-state inactivation, a series of prepulses to various voltages are applied before a test pulse to determine the fraction of channels that are inactivated.

-

-

Data Analysis: The peak sodium current amplitude before and after VPA application is measured to calculate the concentration-response curve and determine the IC₅₀ value. Changes in the voltage-dependence of activation and inactivation are analyzed by fitting the data to a Boltzmann function.

Biophysical and Computational Methods

-

Thermal Melt Synchrotron Radiation Circular Dichroism (SRCD): This technique is used to assess the structural stability of the channel protein in the presence and absence of VPA. The change in the protein's secondary structure as a function of temperature is monitored. A shift in the melting temperature indicates a drug-induced stabilization or destabilization.

-

Molecular Docking: Computational algorithms are used to predict the most likely binding site of VPA on the three-dimensional structure of the sodium channel. These studies consistently identify the voltage sensor domain, rather than the pore, as the site with the most favorable binding energy.

Visualizations: Pathways and Workflows

Mechanism of VPA Action on VGSCs

Caption: VPA binds to the VSD, altering channel gating to reduce neuronal firing.

Experimental Workflow for Patch-Clamp Analysis

Caption: Standard workflow for assessing VPA's effect on sodium channels via patch-clamp.

Logical Relationship of Experimental Findings

Caption: Biophysical findings logically connect to functional outcomes and therapeutic action.

Conclusion

This compound's effect on voltage-gated sodium channels is a critical component of its therapeutic efficacy as an anticonvulsant. The mechanism is distinct from prototypical sodium channel blockers, involving an interaction with the voltage sensor domain that leads to channel destabilization, enhanced inactivation, and a potent reduction in high-frequency neuronal firing. The quantitative data, derived from detailed electrophysiological and biophysical experiments, confirm a concentration-dependent modulation of channel function that aligns with clinically relevant plasma concentrations. For researchers and drug development professionals, understanding this unique modality provides a deeper insight into VPA's broad-spectrum activity and may inform the development of novel antiepileptic drugs with more targeted and refined mechanisms of action.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Epigenetic Modifications Induced by Sodium Valproate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epigenetic modifications induced by Sodium Valproate (VPA), a drug widely used in the treatment of epilepsy and bipolar disorder, which has garnered significant attention for its role as an epigenetic modulator. This document details the core mechanisms of VPA's action on the epigenome, presents quantitative data on its effects, provides detailed experimental protocols for studying these modifications, and visualizes key signaling pathways and workflows.

Core Mechanisms of this compound's Epigenetic Activity

This compound exerts its influence on the epigenome primarily through two interconnected mechanisms: inhibition of Histone Deacetylases (HDACs) and alteration of DNA methylation patterns .

1.1. Histone Deacetylase (HDAC) Inhibition

VPA is a well-established inhibitor of Class I and IIa HDAC enzymes.[1] HDACs are responsible for removing acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more open chromatin conformation (euchromatin) that is permissive for transcription.[1] This increased acetylation, particularly of histone H3 and H4, allows transcription factors and the transcriptional machinery to access DNA more readily, leading to the activation of gene expression.[2]

1.2. Modulation of DNA Methylation

VPA also influences DNA methylation, a stable epigenetic mark involving the addition of a methyl group to cytosine bases, typically in the context of CpG dinucleotides. This modification is generally associated with gene silencing. VPA has been shown to induce DNA demethylation, although the exact mechanisms are still under investigation.[3] It is proposed that VPA can lead to the downregulation of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[4] Additionally, there is evidence suggesting a dynamic interplay between histone acetylation and DNA methylation, where VPA-induced histone hyperacetylation may create a chromatin environment that is less favorable for DNMT activity, thereby promoting demethylation.

Quantitative Data on VPA-Induced Epigenetic and Transcriptional Changes

The following tables summarize quantitative data from various studies on the effects of this compound on gene expression, histone acetylation, and DNA methylation.

Table 1: VPA-Induced Changes in Gene Expression

| Cell Line/Organism | VPA Concentration | Duration of Treatment | Number of Upregulated Genes | Number of Downregulated Genes | Key Genes/Pathways Affected | Reference |

| Rat Hippocampal Neural Stem Cells | Not Specified | Not Specified | 874 (>2-fold change, p<0.05) | 258 (>2-fold change, p<0.05) | Neuronal differentiation | |

| Mouse Brain | 32-35 mg/l (low dose) | Not Specified | 3 (>2-fold change) | 8 (>2-fold change) | Not Specified | |

| Human Peripheral Blood (Epilepsy Patients) | Therapeutic Dose | 3 months | 2 (>1.1-fold change) | 0 (>1.1-fold change) | Immune pathways | |

| Rat Serotonergic Cell Line (RN46A) | Not Specified | Not Specified | 230 | 72 | Neuronal development and function, chromatin assembly | |

| Human Neurospheres | Not Specified | Not Specified | 11 (significant) | 11 (significant) | Not Specified |

Table 2: VPA-Induced Changes in Histone Acetylation

| Cell Line | VPA Concentration | Duration of Treatment | Histone Mark | Fold Change/Observation | Reference |

| Mouse Embryonic Stem Cells | 1 mM | 8 hours | H3K9ac | Consistent increase across Hoxb cluster | |

| Mouse Embryonic Stem Cells | 1 mM | 8 hours | H4K8ac | No significant change at Hoxb loci |

Table 3: VPA-Induced Changes in DNA Methylation

| Cell Line/Organism | VPA Concentration | Duration of Treatment | Gene/Region | Observation | Reference |

| Rat Brain (prenatal exposure) | Not Specified | Gestation | wnt1, wnt2 promoters | Demethylation | |

| HEK293 cells | 1 mM and 3 mM | 5 days | MAGEB2, MMP2, WIF1 | Demethylation and gene induction | |

| Human Hepatocytes | 15 mM | 5 days | 3077 regions | Hypomethylation | |

| Human Hepatocytes | 15 mM | 5 days | 3006 regions | Hypermethylation | |

| Glioblastoma Cell Lines | 30-500 µM | 3-48 hours | Global DNA | Increased methylation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the epigenetic modifications induced by this compound.

3.1. Chromatin Immunoprecipitation (ChIP) for Histone Acetylation Analysis

This protocol outlines the steps for performing a ChIP assay to determine the levels of specific histone acetylation marks at particular genomic regions.

Materials:

-

Cell culture reagents

-

Formaldehyde (37%)

-

Glycine

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

Antibodies specific for acetylated histones (e.g., anti-H3K9ac, anti-H4K8ac)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for the specified time and concentration.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde and stop the cross-linking reaction.

-

Cell Harvesting and Lysis: Harvest the cells, wash with ice-cold PBS, and resuspend in cell lysis buffer. Incubate on ice to lyse the cell membrane.

-

Nuclear Lysis and Chromatin Shearing: Pellet the nuclei and resuspend in nuclear lysis buffer. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody specific to the histone acetylation mark of interest overnight at 4°C with rotation.

-

Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-histone-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.

-

Analysis: Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific to the genomic regions of interest.

3.2. Bisulfite Sequencing for DNA Methylation Analysis

This protocol describes the bisulfite conversion of genomic DNA followed by sequencing to determine the methylation status of individual CpG sites.

Materials:

-

Genomic DNA

-

Bisulfite conversion kit

-

PCR amplification reagents

-

Primers specific for the converted DNA sequence of the target region

-

DNA sequencing reagents and equipment

Procedure:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from cells or tissues treated with this compound or a vehicle control.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite using a commercial kit. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

DNA Cleanup: Purify the bisulfite-converted DNA to remove excess bisulfite and other reagents.

-

PCR Amplification: Amplify the target genomic region from the bisulfite-converted DNA using primers designed to be specific for the converted sequence (i.e., treating uracils as thymines).

-

DNA Sequencing: Sequence the PCR products.

-

Data Analysis: Align the sequencing reads to the reference genome and analyze the C-to-T conversion rate at each CpG site. A lack of conversion indicates methylation.

3.3. HDAC Activity Assay

This protocol outlines a fluorometric assay to measure the activity of HDAC enzymes in the presence or absence of this compound.

Materials:

-

Nuclear extract from cells

-

HDAC assay buffer

-

Fluorogenic HDAC substrate

-

Developer solution

-

This compound (as inhibitor)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare Nuclear Extract: Isolate nuclear extracts from cells of interest.

-

Assay Setup: In a 96-well black microplate, add the nuclear extract, HDAC assay buffer, and varying concentrations of this compound or a vehicle control.

-

Substrate Addition: Add the fluorogenic HDAC substrate to each well. This substrate is typically a peptide with an acetylated lysine residue linked to a quenched fluorophore.

-

Incubation: Incubate the plate at 37°C for a specified period to allow the HDAC enzymes to deacetylate the substrate.

-

Development: Add the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

-

Measurement: Measure the fluorescence intensity using a fluorometric plate reader. The signal intensity is proportional to the HDAC activity.

-

Data Analysis: Calculate the HDAC activity and the inhibitory effect of this compound by comparing the fluorescence signals in the treated and untreated samples.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and the experimental workflows described above.

4.1. Signaling Pathways

4.2. Experimental Workflows

This technical guide provides a foundational understanding of the epigenetic modifications induced by this compound. The presented data, protocols, and visualizations are intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of VPA and other epigenetic modulators.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Changes in the Peripheral Blood Gene Expression Profile Induced by 3 Months of Valproate Treatment in Patients with Newly Diagnosed Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound-Induced Chromatin Remodeling [frontiersin.org]

- 4. This compound-Induced Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Valproate and Its Impact on Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Valproate (Valproic Acid, VPA) is a broad-spectrum antiepileptic drug that is also widely used as a mood stabilizer in the treatment of bipolar disorder and for migraine prophylaxis.[1][2] Beyond its well-established effects on ion channels and neurotransmitter levels, a significant component of VPA's mechanism of action, therapeutic efficacy, and side effects lies in its ability to modulate gene expression.[3][4] VPA is a known inhibitor of histone deacetylases (HDACs), placing it in the category of epigenetic drugs.[3] By altering the epigenetic landscape, VPA can induce widespread changes in the transcription of numerous genes, influencing pathways involved in neurogenesis, cell survival, inflammation, and plasticity.

This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound regulates gene expression, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action: HDAC Inhibition

The primary mechanism by which VPA influences gene expression is through its inhibition of Class I and IIa histone deacetylases (HDACs).

-

Standard Gene Repression : In a resting state, HDAC enzymes remove acetyl groups from the lysine residues on histone tails. This increases the positive charge of the histones, leading to a tighter binding with negatively charged DNA. The resulting condensed chromatin structure (heterochromatin) is less accessible to transcription factors, leading to gene repression.

-

VPA-Mediated Gene Activation : VPA inhibits the activity of HDACs. This inhibition prevents the removal of acetyl groups, allowing histone acetyltransferases (HATs) to hyperacetylate the histone tails. This acetylation neutralizes the positive charge of the histones, resulting in a more relaxed, open chromatin structure (euchromatin). This open state allows transcription factors and RNA polymerase to access gene promoter regions, thereby activating gene expression.

HDAC-Independent and Downstream Signaling Pathways

While HDAC inhibition is a major factor, VPA also regulates gene expression through other mechanisms, including the modulation of key intracellular signaling pathways. These pathways can, in turn, regulate the activity of transcription factors that control the expression of genes involved in neuronal growth, survival, and plasticity.

ERK/MAPK Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is crucial for neurotrophic factor-regulated neurogenesis and neuronal survival. Chronic VPA treatment has been shown to activate this pathway. This activation leads to the phosphorylation of downstream targets that can modulate gene expression, such as increasing the expression of the anti-apoptotic gene bcl-2.

Wnt/GSK-3β Pathway

The Wnt signaling pathway is vital for neurodevelopment. Both VPA and lithium, another mood stabilizer, have been shown to affect the expression of genes within this pathway. A key target in this pathway is Glycogen Synthase Kinase 3β (GSK-3β), which is inhibited by both drugs. Inhibition of GSK-3β leads to the stabilization of β-catenin, allowing it to translocate to the nucleus and activate the transcription of Wnt target genes.

Quantitative Data on Gene Expression Changes

VPA treatment results in widespread changes to the transcriptome. The number and specific identity of affected genes can vary significantly depending on the cell type, VPA concentration, and duration of exposure.

Table 1: Summary of Global Gene Expression Changes Induced by this compound

| Cell/Tissue Type | VPA Treatment Details | Upregulated Genes | Downregulated Genes | Source |

| Rat Serotonergic Cell Line (RN46A) | 0.5 mM for 72 hours | Up to 230 | Up to 72 | |

| Mouse Embryonic Stem Cells | 1 mM for 8 hours | ~1.6% of genes (>1.5-fold) | ~0.8% of genes (>1.5-fold) | |

| Mouse Brain | Therapeutic concentrations | - | - | |

| Pediatric Epilepsy Patients (Blood) | 3 months of therapy | 2 (>1.1-fold change) | 0 (>1.1-fold change) | |

| Human Embryonic Kidney (HEK293) Cells | 1 mM | - | - |

Table 2: Expression Changes of Specific Genes Regulated by this compound

| Gene | Organism/Cell Type | Direction of Change | Biological Role/Pathway | Source |

| ZIC1 | Mouse Brain | Decreased | Brain Development | |

| SFMBT2 | Mouse Brain | Increased | Chromatin Regulation | |

| SCM4L1 | Mouse Brain | Increased | Chromosome Maintenance | |

| PAR-4 | Mouse Brain | Increased | Apoptosis | |

| CDKN1C | Rat Serotonergic Cells | Modified by HDAC inhibition | Cell Cycle Regulation | |

| MAOB | Rat Serotonergic Cells | Modified by HDAC inhibition | Neurotransmitter Metabolism | |

| WNT6 | Rat Serotonergic Cells | Modified by HDAC inhibition | Wnt Signaling | |

| MMP2 | HEK293 Cells | Induced | Extracellular Matrix Remodeling | |

| WIF1 | HEK293 Cells | Induced | Wnt Signaling Antagonist | |

| TRANK1 | Human iPSC-derived Neural Cells | Increased (in risk-allele carriers) | Unknown; associated with mental illness | |

| p21 | Endometrial Stromal Sarcoma Cells | Increased | Cell Cycle Arrest | |

| NM23H1 | Breast Cancer Cells (MDA-MB-231) | Upregulated | Metastasis Suppression |

Experimental Protocols

Investigating the effects of VPA on gene expression requires a combination of transcriptomic, epigenomic, and proteomic approaches.

Protocol 1: RNA-Sequencing (RNA-Seq) for Transcriptome Analysis

RNA-Seq is used to quantify genome-wide changes in gene expression following VPA treatment.

-

Cell Culture and Treatment : Culture cells of interest (e.g., RN46A, SH-SY5Y) to ~70-80% confluency. Treat experimental groups with a therapeutic concentration of VPA (e.g., 0.5-1 mM) for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.

-

RNA Extraction : Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100) to ensure high integrity (RIN > 8).

-

Library Preparation : Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis :

-

Quality Control : Use tools like FastQC to assess the quality of raw sequencing reads.

-

Read Alignment : Align the quality-filtered reads to a reference genome (e.g., human, mouse, rat) using a splice-aware aligner like STAR.

-

Quantification : Count the number of reads mapping to each gene.

-

Differential Expression Analysis : Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between VPA-treated and control groups, applying thresholds for fold-change and p-value (e.g., |log2FC| > 1, FDR < 0.05).

-

Protocol 2: Chromatin Immunoprecipitation (ChIP-Seq)

ChIP-seq is employed to identify the genomic regions where histone modifications (like acetylation) are altered by VPA treatment.

-

Cell Culture and Cross-linking : Treat cells with VPA as described for RNA-Seq. Add formaldehyde directly to the culture medium to cross-link proteins (including histones) to DNA. Quench the reaction with glycine.

-

Chromatin Preparation : Lyse the cells and isolate the nuclei. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP) : Incubate the sheared chromatin overnight with an antibody specific to the histone modification of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4). Use magnetic beads (e.g., Protein A/G) to pull down the antibody-histone-DNA complexes.

-

Reverse Cross-linking and DNA Purification : Reverse the formaldehyde cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and proteins. Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing : Prepare a sequencing library from the purified DNA and sequence it. An "input" control library should also be prepared from sheared chromatin that did not undergo IP.

-

Data Analysis :

-

Align sequence reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are significantly enriched for the histone mark in the IP sample compared to the input control.

-

Perform differential binding analysis to find regions where the histone mark is significantly increased or decreased upon VPA treatment.

-

Conclusion

This compound exerts a profound and complex influence on gene expression, primarily through its well-documented role as a histone deacetylase inhibitor. This epigenetic mechanism, which leads to a more open chromatin state and transcriptional activation, is supplemented by its ability to modulate critical intracellular signaling pathways like the ERK/MAPK and Wnt cascades. The resulting alteration of the transcriptome underlies not only its therapeutic effects in epilepsy and bipolar disorder but also its potential applications in oncology and its significant teratogenic risks. A thorough understanding of these gene regulatory networks is essential for optimizing VPA's therapeutic use, developing novel epigenetic drugs with improved specificity, and mitigating its adverse effects.

References

The Neuroprotective Properties of Sodium Valproate In Vitro: A Technical Guide

Introduction: Sodium Valproate (VPA), a well-established short-chain fatty acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades.[1][2] Beyond its primary clinical applications, a growing body of preclinical evidence highlights its significant neuroprotective capabilities.[2][3] In vitro studies, utilizing various neuronal cell culture models, have been instrumental in dissecting the complex molecular mechanisms underlying these protective effects. VPA's neuroprotection is not mediated by a single pathway but rather through a multifaceted approach involving epigenetic regulation, modulation of key signaling cascades, and mitigation of cellular stressors like excitotoxicity and oxidative damage.[4] This technical guide provides an in-depth overview of the in vitro neuroprotective properties of VPA, focusing on its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of VPA-Mediated Neuroprotection

VPA exerts its neuroprotective effects through several interconnected molecular pathways. The most well-documented of these are the inhibition of Histone Deacetylases (HDACs) and Glycogen Synthase Kinase-3 (GSK-3), along with the modulation of cellular stress responses.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism behind VPA's broad therapeutic and protective effects is its role as a direct inhibitor of class I and IIa HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the transcription of genes involved in neuronal survival, growth, and plasticity. This includes the upregulation of crucial neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF) and Heat Shock Protein 70 (HSP70). VPA-induced HDAC inhibition has been shown to be neuroprotective against glutamate excitotoxicity and other neuronal insults.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

VPA also modulates the GSK-3 signaling pathway, a critical regulator of numerous cellular processes, including apoptosis and inflammation. While some studies suggest VPA does not directly inhibit GSK-3, it consistently leads to an increase in the inhibitory phosphorylation of GSK-3β at the Serine-9 residue. This is often achieved by activating upstream kinases like Akt. Inhibition of GSK-3β prevents the degradation of proteins like β-catenin, allowing them to accumulate and translocate to the nucleus to regulate gene expression related to cell survival. The inhibition of GSK-3 is considered a common target for mood-stabilizing agents and contributes significantly to VPA's neuroprotective profile.

Modulation of MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for transducing extracellular signals to cellular responses, including survival and proliferation. The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of this system. VPA has been shown to activate the ERK pathway in various cell types. This activation can be a consequence of its HDAC inhibitory activity. The activation of ERK signaling promotes neurotrophic effects and contributes to neuronal survival, further bolstering VPA's neuroprotective actions.

Protection Against Oxidative Stress and Excitotoxicity

VPA demonstrates significant protective effects against neuronal damage caused by oxidative stress and glutamate-induced excitotoxicity. Chronic treatment with VPA has been shown to inhibit lipid peroxidation and protein oxidation in primary cultured rat cerebral cortical cells. In models using SH-SY5Y cells, VPA pre-treatment reduced the oxidative damage (e.g., increased H₂O₂ and malondialdehyde) induced by glutamate. This antioxidant effect may be linked to its ability to upregulate stress-response proteins and anti-apoptotic factors like GRP78 and Bcl-2. Furthermore, VPA has been found to inhibit ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, in models of glutamate-induced cell damage.

Induction of Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins, which can be protective in neurodegenerative contexts. VPA has been found to induce autophagy in neuronal cell lines like SH-SY5Y. This induction is marked by increased levels of autophagy markers such as LC3-II and Beclin-1. By enhancing the clearance of toxic protein aggregates and damaged cellular components, VPA-induced autophagy contributes to its overall neuroprotective effects.

Quantitative Data on VPA Neuroprotection In Vitro

The following tables summarize quantitative findings from various in vitro studies, illustrating the dose-dependent neuroprotective efficacy of this compound.

Table 1: VPA's Effect on Cell Viability and Neuroprotection

| Cell Line / Culture | Insult Model | VPA Concentration | Observed Effect | Reference |

| SH-SY5Y Cells | Glutamate (15 mM) | 1 mM | Significantly increased cell viability post-insult. | |

| Primary Cortical Neurons | Glutamate (50 µM) | 100 µM | Provided significant partial protection against excitotoxicity. | |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 100 nmol/mL | Showed significant neuroprotective activity. | |

| Cerebellar Granule Cells | Excitotoxicity | 0.125 - 1.0 mM | Protected against excitotoxicity. |

Table 2: VPA's Effect on Molecular Markers and Pathways

| Cell Line / Culture | VPA Concentration | Target / Marker | Quantitative Change | Reference |

| Cerebellar Granule Cells | 100 µM | Histone Acetylation | ~200% increase. | |

| SH-SY5Y Cells | Therapeutic Concentrations | GSK-3α and -3β | Concentration-dependent inhibition. | |

| HT22 Cells | 1 mM | Lipid ROS & 4-HNE | Significantly inhibited production post-glutamate insult. | |

| HEK293 Cells | 1000 µM | ERK1/2 Activation | Slight activation observed. | |

| SH-SY5Y Cells | 1, 5, 10 mM | Autophagy (LC3-II levels) | Increased LC3-II levels. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon in vitro findings. Below are generalized protocols for key experiments used to assess VPA's neuroprotective properties.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells or primary cortical/cerebellar granule neurons are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment Protocol: For neuroprotection assays, cells are seeded in multi-well plates. Once they reach 70-80% confluency, they are pre-treated with various concentrations of this compound for a specified period (e.g., 2 to 24 hours). Following pre-treatment, the neurotoxic agent (e.g., glutamate, H₂O₂) is added to the culture medium for a defined duration (e.g., 24 hours) to induce cell death.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.

-

Reagent Preparation: Prepare a 0.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium.

-

Procedure:

-

After the treatment period, remove the culture medium from each well of a 96-well plate.

-

Add 100 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is widely used to quantify intracellular ROS levels.

-

Procedure:

-

Following treatment, wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove any excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Quantify the relative ROS levels as a percentage of the control group.

-

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify specific proteins related to apoptosis (Bcl-2, Bax), autophagy (LC3, Beclin-1), or signaling pathways (p-ERK, p-GSK-3β).

-

Procedure:

-

Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate it overnight at 4°C with primary antibodies specific to the target proteins.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.

-

Conclusion

In vitro research has firmly established this compound as a compound with potent and multifaceted neuroprotective properties. Its ability to act simultaneously on epigenetic, signaling, and cellular stress pathways—including HDAC inhibition, GSK-3 modulation, ERK activation, and suppression of oxidative stress—positions it as a significant agent in the study of neuroprotection. The experimental models and protocols detailed herein provide a robust framework for researchers to further explore and quantify the therapeutic potential of VPA and its derivatives in mitigating neuronal injury and degeneration.

References

- 1. Protective effect of valproic acid on cultured motor neurons under glutamate excitotoxic conditions. Ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound's uncharted role in neuroprotection and neurotoxicity-A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Sodium Valproate in Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and pathology. Their over-activation contributes to neuroinflammation, a key factor in the progression of various neurodegenerative diseases. Sodium Valproate (VPA), a well-established drug for epilepsy and bipolar disorder, has garnered significant attention for its neuroprotective and anti-inflammatory properties. This technical guide delves into the core mechanisms underlying the anti-inflammatory effects of VPA on microglia, providing a comprehensive overview of the key signaling pathways, experimental protocols for investigation, and quantitative data from seminal studies.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A primary mechanism through which VPA exerts its anti-inflammatory effects is by inhibiting histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more open chromatin structure that allows for the transcription of genes associated with anti-inflammatory and neuroprotective responses.[1][2][3] This epigenetic modulation is a cornerstone of VPA's ability to temper microglial activation.

Modulation of Key Inflammatory Signaling Pathways

VPA's anti-inflammatory influence extends to the modulation of critical intracellular signaling cascades that govern the production of pro-inflammatory mediators in microglia.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In activated microglia, NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[4] VPA has been shown to suppress the activation of NF-κB, thereby reducing the production of these key inflammatory molecules.[5] This inhibition is partly achieved through the VPA-induced acetylation of STAT-1, which then binds to NF-κB and curtails its activity.

Regulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, ERK1/2, and JNK, are also pivotal in the inflammatory response of microglia. VPA has been demonstrated to specifically influence the p38 MAPK pathway. In lipopolysaccharide (LPS)-stimulated microglia, VPA can trigger the phosphorylation of p38 MAPK, which, in turn, is involved in the downregulation of the purinergic receptor P2X4R, a receptor implicated in inflammatory responses.

Quantitative Effects of this compound on Microglia

The following tables summarize the quantitative data from various studies investigating the effects of VPA on microglial viability, cytokine production, and gene expression.

Table 1: Effect of VPA on Microglial Viability

| Cell Type | VPA Concentration | Duration of Treatment | Effect on Viability | Reference |

| Rat Primary Microglia | 0.3 mM - 1.2 mM | 24 hours | Significant dose-dependent reduction in cell viability. | |

| BV2 Microglial Cells | Up to 1.6 mM | 24 hours | Non-toxic. | |

| Human Adult Microglia | Not specified | Not specified | Does not induce apoptosis. |

Table 2: Effect of VPA on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglia

| Cytokine | Cell Type | VPA Concentration | Reduction in Cytokine Level (Compared to LPS alone) | Reference |

| TNF-α | Rat Primary Microglia | Not specified | Pretreatment blocked LPS-induced production. | |

| TNF-α | BV2 Microglial Cells | 1 mM | Significant inhibition of mRNA expression. | |

| IL-6 | Human Monocytic Cells | Not specified | Suppressed production. | |

| IL-1β | BV2 Microglial Cells | 1.6 mM | Significantly decreased mRNA expression and production. | |

| Nitric Oxide (NO) | BV2 Microglial Cells | 1.6 mM | Significantly attenuated production. |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by VPA in microglia and a typical experimental workflow for studying these effects.

Caption: VPA's anti-inflammatory signaling pathways in microglia.

Caption: Experimental workflow for VPA effects on microglia.

Detailed Experimental Protocols

Primary Microglia Culture

-

Source: Whole brains of 2-day-old Fisher F344 rat pups.

-

Procedure:

-

Meninges are removed, and brain tissue is minced and trypsinized.

-

Cells are plated in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

After 2 weeks, microglia are isolated by shaking the mixed glial cultures and collecting the floating cells.

-

Cells are plated at a density of 5x10^5 cells/well in 12-well plates for subsequent experiments.

-

VPA Treatment and LPS Stimulation

-

VPA Preparation: this compound is dissolved in sterile water or cell culture medium to create a stock solution.

-

Pre-treatment: Microglial cultures are pre-treated with various concentrations of VPA (e.g., 0.3 mM to 1.6 mM) for a specified period (e.g., 30 minutes to 2 hours) before stimulation.

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the culture medium at a final concentration of typically 1 µg/mL to induce an inflammatory response.

-

Incubation: Cells are incubated for various time points (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

Procedure:

-

ELISA plates pre-coated with capture antibodies for the cytokine of interest (e.g., TNF-α, IL-6) are used.

-

Samples and standards are added to the wells and incubated.

-

A detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate is added, and the colorimetric change is measured using a plate reader.

-

Cytokine concentrations in the samples are determined by comparison to the standard curve.

-

Western Blotting for Protein Analysis

-

Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated p38, total p38, Iba-1, β-actin) overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from the microglial cells using a commercial kit (e.g., RNeasy kit).

-

cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcriptase kit.

-

qPCR:

-

The qPCR reaction is performed using SYBR Green master mix, cDNA template, and primers specific for the genes of interest (e.g., iNOS, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH, CyPA).

-

The relative gene expression is calculated using the ΔΔCt method.

-

Conclusion

This compound demonstrates significant anti-inflammatory effects on microglia through a multi-faceted mechanism involving HDAC inhibition and the modulation of key signaling pathways like NF-κB and p38 MAPK. This leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the neuroinflammatory response. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of VPA and other HDAC inhibitors in mitigating neuroinflammation in a range of neurological disorders. The continued investigation into these mechanisms will be crucial for the development of novel therapeutic strategies targeting microglial-mediated neuroinflammation.

References

- 1. Valproic Acid and Other HDAC Inhibitors Induce Microglial Apoptosis and Attenuate Lipopolysaccharide- induced Dopaminergic Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors sodium butyrate and valproic acid delay spontaneous cell death in purified rat retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing the anti-epileptic drug this compound as an adjuvant treatment for diffuse intrinsic pontine glioma | PLOS One [journals.plos.org]

- 4. The Impact of Nuclear Factor Kappa B on the Response of Microglia in Spinal Cord Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Influence of Sodium Valproate on Neuronal Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which sodium valproate (VPA), a widely used anticonvulsant and mood stabilizer, influences neuronal differentiation pathways. By elucidating the core signaling cascades and offering detailed experimental protocols, this document serves as a comprehensive resource for researchers in neuroscience and professionals in drug development.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound's primary mechanism in modulating neuronal differentiation is its activity as a histone deacetylase (HDAC) inhibitor.[1][2][3] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of genes crucial for neuronal fate determination.[1][2] This epigenetic modification is a foundational element of VPA's neurogenic and neuroprotective effects.

Quantitative Effects of this compound on Neuronal Differentiation

The following table summarizes the quantitative data from various studies on the effects of this compound on neuronal differentiation, providing a comparative overview of its efficacy in different experimental models.

| Cell Type | VPA Concentration | Duration of Treatment | Key Quantitative Findings | Reference |

| Neural Stem Cells (NSCs) | 0.75 mM | 10 days | 74.2 ± 2.40% of cells were β-tubulin III positive, compared to 46.8 ± 2.36% in the control group. | |

| Primary Hippocampal Stem Cells | 0.75 mM | 7 days | Increased the proportion of Dcx-positive cells to 50%, approximately a 1.6-fold increase over the control group. | |

| Embryonic Rat Cortical/Striatal Stem Cells | Not specified | 6 days | Up to a five-fold increase in the number and percentage of tubulin beta III-immunopositive neurons. | |

| Embryonic Rat Cortical/Striatal Stem Cells | Not specified | Not specified | A 10-fold increase in GABAergic neurons (positive for GABA and GAD65/67). | |

| Adult Mesenchymal Stem Cells | Not specified | 24 hours | Induced neural differentiation within 24 hours. | |

| Mouse Embryonic Fibroblasts (reprogramming to iNSCs) | Not specified | Not specified | 58 ± 9% of cells were Tuj1-positive neurons following the neuronal differentiation protocol. |

Key Signaling Pathways Modulated by this compound